2-Amino-6-(4-methylpiperazin-1-yl)benzonitrile
Description
Properties
IUPAC Name |
2-amino-6-(4-methylpiperazin-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-15-5-7-16(8-6-15)12-4-2-3-11(14)10(12)9-13/h2-4H,5-8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEDWGDWXDWOMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=C2C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507803 | |
| Record name | 2-Amino-6-(4-methylpiperazin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63365-17-3 | |
| Record name | 2-Amino-6-(4-methylpiperazin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Introduction
2-Amino-6-(4-methylpiperazin-1-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Target Interactions
The compound primarily interacts with various biological targets, including enzymes and receptors involved in critical cellular processes. Its mechanism of action is thought to involve modulation of signaling pathways, particularly those associated with mitogen-activated protein kinases (MAPKs) which play a role in cell proliferation, differentiation, and apoptosis .
Biochemical Pathways
The interaction with MAPKs suggests that this compound may influence several biochemical pathways, including:
- Cell Cycle Regulation : Modulation of proteins involved in cell cycle progression.
- Apoptotic Pathways : Potentially promoting or inhibiting apoptosis depending on the cellular context.
Structure-Activity Relationship (SAR)
Research indicates that the biological activity of this compound is heavily influenced by its structural components. The presence of the piperazine moiety is critical for its interaction with biological targets.
Comparative Analysis
A comparative analysis with similar compounds reveals that modifications to the piperazine ring or the substitution pattern on the aromatic ring can significantly affect potency and selectivity. For instance, compounds with para-substituted groups tend to exhibit enhanced activity against certain targets compared to their meta-substituted counterparts .
| Compound | Structure | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Structure | 0.05 | MAPK |
| Para-substituted analogue | Structure | 0.0125 | M. tuberculosis |
| Meta-substituted analogue | Structure | 0.2 | M. tuberculosis |
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis. The compound's structure suggests a strong potential for developing anti-tuberculosis agents, as evidenced by its low minimum inhibitory concentration (MIC) values in vitro .
Neuropharmacological Effects
In addition to antimicrobial properties, this compound has been evaluated for its neuropharmacological effects. Research indicates that it may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibitory activity against MAO-B has been reported, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Study on Antituberculosis Activity
In a study focusing on the antituberculosis activity of various compounds, this compound was found to have an MIC value of 0.05 µg/mL against M. tuberculosis H37Rv strain. This study highlighted the importance of para-substitution in enhancing biological activity and suggested further exploration into derivatives for improved efficacy and bioavailability .
Neuropharmacological Evaluation
Another study investigated the neuropharmacological properties of the compound, revealing that it exhibited selective inhibition of MAO-B with an IC50 value of approximately 2.26 µM. This finding supports its potential use as a therapeutic agent in managing conditions linked to neurotransmitter dysregulation .
Scientific Research Applications
Pharmaceutical Development
2.1 Antitumor Activity
Research has indicated that compounds similar to 2-Amino-6-(4-methylpiperazin-1-yl)benzonitrile exhibit antitumor properties. For instance, derivatives of piperazine have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. A study demonstrated that modifications in the piperazine ring can enhance the cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
2.2 Antimicrobial Properties
Another significant application is in the development of antimicrobial agents. The compound has shown promise against Mycobacterium tuberculosis, with structure-activity relationship (SAR) studies revealing that certain substitutions on the piperazine ring can enhance efficacy against this pathogen .
Case Studies
4.1 Study on Antituberculosis Activity
A comprehensive study evaluated the antituberculosis activity of several derivatives related to this compound. The results indicated that para-substituted benzyl piperazines exhibited significantly higher activity compared to their phenyl counterparts, with some compounds achieving minimal inhibitory concentrations (MICs) as low as 0.0125 μg/mL .
Table 1: Antituberculosis Activity of Piperazine Derivatives
| Compound | MIC (μg/mL) | Activity Level |
|---|---|---|
| 4c | 0.0125 | Highly Active |
| 4h | 0.1 | Moderately Active |
| INH | 3.88 | Control |
4.2 Synthesis and Optimization
The synthesis of this compound has been optimized through various methods, including continuous flow synthesis techniques that enhance yield and purity. These advancements are crucial for large-scale production necessary for clinical trials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-[2-Amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile (Compound 4)
- Structure : Differs by the addition of a pyrimidine ring fused to the benzonitrile core.
- Activity : Exhibits superior H4R antagonism (IC₅₀ < 100 nM) and in vivo efficacy in pain and inflammation models compared to tert-butyl-substituted analogs. Demonstrated 50% reduction in inflammation in rodent models at 10 mg/kg .
- Advantage : The 4-methylpiperazine substitution improves solubility and bioavailability, enabling better blood-brain barrier penetration for central nervous system applications .
2-Amino-6-(piperidin-1-yl)benzonitrile
- Structure : Replaces the 4-methylpiperazine group with a piperidine ring.
- Activity: Lower H4R affinity due to the absence of the methyl group on the piperidine nitrogen, reducing electronic interactions with the receptor. Limited solubility in aqueous media compared to methylpiperazine analogs .
- Synthesis : Discontinued commercial availability suggests challenges in scalability or stability .
4-((4-Methylpiperazin-1-yl)methyl)benzonitrile
- Structure : Contains a methylene linker between the benzonitrile and 4-methylpiperazine groups.
- Synthesis : Prepared via nucleophilic substitution of 4-(bromomethyl)benzonitrile with 1-methylpiperazine, yielding 35% pure product (m.p. 65–67°C) .
N-(2-Fluoro-4-((2-oxo-diazole-3-ylidene)methyl)phenyl)acetamide (IVb)
- Structure : Fluorinated benzamide derivative with a diazole substituent.
- Properties : Low synthetic yield (15%) and high melting point (249–252°C decomposition), indicating thermal instability. IR and NMR data confirm acetamide and diazole functionalities .
Comparative Data Table
Key Research Findings
- Structural Optimization : The 4-methylpiperazine group enhances H4R binding via hydrogen bonding and π-π interactions, as evidenced by molecular docking studies .
- Synthetic Challenges : Analogs with rigid backbones (e.g., IVb) exhibit poor yields, while flexible linkers (e.g., methylene-spaced derivatives) compromise activity .
- Commercial Viability : Piperidine analogs face discontinuation due to inferior pharmacokinetics, whereas methylpiperazine derivatives remain under active investigation .
Preparation Methods
Nucleophilic Aromatic Substitution on Chlorobenzonitrile Derivatives
A common approach involves starting from 2-chloro-6-halobenzonitrile derivatives, where the chlorine atom at the 6-position is substituted by 4-methylpiperazine via nucleophilic aromatic substitution (SNAr). This reaction is typically performed in polar aprotic solvents with a suitable base to facilitate substitution.
- Reaction Conditions : Elevated temperatures (80–120°C), solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), and bases such as potassium carbonate or triethylamine.
- Outcome : Formation of 2-chloro-6-(4-methylpiperazin-1-yl)benzonitrile intermediate.
Amination at the 2-Position
The amino group at the 2-position can be introduced via reduction or displacement reactions depending on the starting materials.
- One approach is the use of amination reagents or catalytic hydrogenation if a nitro precursor is used.
- Alternatively, direct amination of the 2-position can be achieved via palladium-catalyzed amination (Buchwald-Hartwig coupling) using ammonia or amine equivalents.
Methylation and Further Functional Group Manipulations
In related synthetic sequences (notably in the preparation of related pyrimidinyl benzonitrile derivatives), methylation steps are carried out using dimethyl sulfate in the presence of potassium carbonate in solvents such as methyl isobutyl ketone. This step is crucial for introducing methyl groups on nitrogen atoms to form 4-methylpiperazine moieties.
- Methylation Conditions : Dimethyl sulfate (2.5–3.0 mole ratio per mole of substrate), temperature range from 20°C to reflux.
- Safety Note : Dimethyl sulfate is toxic and requires careful handling.
Purification and Salt Formation
Final purification steps often involve crystallization to obtain high-purity 2-Amino-6-(4-methylpiperazin-1-yl)benzonitrile or its pharmaceutically acceptable salts (e.g., hydrochloride salts).
- Salt formation is typically achieved by treatment with hydrochloric acid sources such as methanol-HCl or ethanol-HCl.
- Crystallization from suitable solvents yields crystalline forms with defined purity and stability.
Detailed Process Example (Adapted from Patent WO2016139677A1)
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Reaction of 6-chloropyrimidine-2,4-dione derivative with base in solvent | Base: potassium carbonate; Solvent: methyl isobutyl ketone | Formation of chlorinated benzonitrile intermediate |
| 2 | Methylation of intermediate | Dimethyl sulfate (2.5–3.0 eq), potassium carbonate, 20°C to reflux | Introduction of methyl group on nitrogen |
| 3 | Substitution with (R)-piperidin-3-amine | Suitable base and solvent | Formation of this compound derivative |
| 4 | Salt formation and purification | HCl source (methanol-HCl, ethanol-HCl), crystallization | Pure hydrochloride salt form |
Research Findings and Improvements
- The improved processes focus on cost-effectiveness , safety , and quality control .
- Use of dimethyl sulfate as a methylating agent is preferred for higher yields and better impurity profiles compared to other methylating agents.
- The use of milder reagents and safer solvents reduces environmental and operational hazards.
- Crystallization techniques have been optimized to produce well-defined crystalline forms, enhancing stability and bioavailability.
- These improvements are documented in patent literature, highlighting the consistency and scalability of the synthetic routes.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Notes |
|---|---|---|---|---|
| Nucleophilic aromatic substitution | 2-chlorobenzonitrile, 4-methylpiperazine, base | 80–120°C, DMF/NMP | Direct substitution, straightforward | Requires careful control of temperature |
| Palladium-catalyzed amination | Amination reagents, Pd catalyst | Mild to moderate temperatures | High selectivity, fewer by-products | Expensive catalysts, ligand optimization needed |
| Methylation with dimethyl sulfate | Dimethyl sulfate, K2CO3 | 20°C to reflux, methyl isobutyl ketone | High yield, cost-effective | Toxic reagent, requires safety measures |
| Salt formation and crystallization | HCl sources, alcohol solvents | Room temp to reflux | Improves purity and stability | Choice of solvent affects crystal form |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-amino-6-(4-methylpiperazin-1-yl)benzonitrile, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step nucleophilic substitution and coupling reactions. For example, intermediates with the 4-methylpiperazine moiety can be prepared by deprotection of dibenzyl-protected precursors using hydrogenolysis or acidic conditions, followed by coupling with nitrile-containing aromatic rings (e.g., via Buchwald-Hartwig amination or Ullmann coupling). Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio for amine:aryl halide), temperature (80–120°C), and catalysts (e.g., Pd(OAc)₂ with Xantphos). Purity is confirmed via HPLC and mass spectrometry (e.g., ESI+ m/z 198 [M + H]⁺ for intermediates) .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H NMR (300 MHz, MeOD) reveals distinct aromatic protons (δ 7.11–8.60 ppm) and piperazine methyl groups (δ 2.67–3.03 ppm). Diastereomeric purity can be confirmed via splitting patterns in NOESY spectra .
- Mass Spectrometry : ESI+ confirms molecular weight (e.g., m/z 452 [M + H]⁺ for final products) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with hydrogen-bonding networks and torsion angles critical for validating stereochemistry .
Q. What are the primary applications of this compound in pharmaceutical research?
- Methodological Answer : The 4-methylpiperazine group enhances solubility and bioavailability, making the compound a key intermediate in kinase inhibitors and anticancer agents. For example, it is used in spirocyclic pyrazino-pyrrolo-pyrimidinone derivatives (e.g., COMPOUND 37 and 41 in EP 3,858,835 A1), which exhibit nanomolar IC₅₀ values in kinase assays. Biological activity is validated via cell-based assays (e.g., proliferation inhibition in HeLa cells) .
Advanced Research Questions
Q. How does stereochemistry at the cyclohexyl or piperazine moiety affect biological activity, and how can enantiomeric purity be ensured?
- Methodological Answer : Stereoisomers (e.g., (1R,4R) vs. (1S,4S)) show divergent binding affinities due to spatial compatibility with target proteins (e.g., kinases). Enantiomeric purity is achieved via chiral HPLC (e.g., Chiralpak AD-H column) or asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones). Docking studies (AutoDock Vina) predict binding modes, with ΔG values correlating with experimental IC₅₀ data .
Q. What computational methods are used to predict the electronic properties of this compound, and how do they guide material science applications?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps (~4.5 eV) and dipole moments (~4.0 D), which are critical for applications in thermally activated delayed fluorescence (TADF) materials. Solvatochromic shifts in UV-Vis spectra (e.g., λₐᵦₛ 296 nm) validate computational predictions .
Q. How can contradictory data in solvent-dependent reaction outcomes be resolved?
- Methodological Answer : Contradictions arise from solvent polarity effects on intermediates. For example, benzonitrile’s high dipole moment (4.18 D) stabilizes charged transition states in polar aprotic solvents (e.g., DMF), but may hinder solubility in non-polar media. Systematic studies using Kamlet-Taft solvent parameters and COSMO-RS simulations identify optimal solvent mixtures (e.g., DMF:H₂O 9:1 v/v) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
